molecular formula C13H9Cl2N5 B14780387 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine

3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine

Cat. No.: B14780387
M. Wt: 306.15 g/mol
InChI Key: REPWZGWEHFEUEO-UHFFFAOYSA-N
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Description

3-((5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine (referred to as A438079 in pharmacological studies) is a heterocyclic compound featuring a pyridine core linked to a 2H-tetrazole moiety substituted with a 2,3-dichlorophenyl group. This compound is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP and implicated in inflammatory responses, fibrosis, and immune modulation . Its synthesis involves coupling reactions between tetrazole derivatives and halogenated pyridines, though detailed synthetic protocols are proprietary or unpublished. A438079 is commercially available (CAS: 899431-18-6) and used extensively in preclinical studies for its drug-like properties and in vivo efficacy .

Properties

Molecular Formula

C13H9Cl2N5

Molecular Weight

306.15 g/mol

IUPAC Name

3-[[5-(2,3-dichlorophenyl)tetrazol-2-yl]methyl]pyridine

InChI

InChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-19-20(18-13)8-9-3-2-6-16-7-9/h1-7H,8H2

InChI Key

REPWZGWEHFEUEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN(N=N2)CC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide to form the corresponding tetrazole derivative. This intermediate is then reacted with 3-pyridylmethyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.

Chemical Reactions Analysis

3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may lead to the formation of reduced tetrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine involves its interaction with specific molecular targets, such as purinergic receptors. It acts as an antagonist at these receptors, inhibiting their activity and thereby modulating various physiological processes . The pathways involved include the inhibition of receptor-mediated signaling cascades, which can lead to anti-inflammatory and other therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

A438079 belongs to a class of P2X7 receptor antagonists with diverse chemotypes. Key analogues and their properties are summarized below:

Compound Name Key Structural Features Target Specificity Biological Applications Potency (IC₅₀/EC₅₀)
A438079 2H-tetrazole, 2,3-dichlorophenyl, pyridine P2X7 antagonist Liver fibrosis, immune modulation ~100 nM
A740003 Quinoline, cyanoimino, dimethoxyphenyl P2X7 antagonist TNBS-induced colitis ~10–50 nM
Brilliant Blue G (BBG) Trisulfonated triphenylmethane dye P2X7/P2X4 antagonist Neuroprotection, sodium channel block ~1–10 µM
KN-62 Isoquinoline sulfonamide P2X7 antagonist (human-specific) Inflammatory models ~10–100 nM
AZ11645373 Thiazolidinedione, pyridine, nitrobiphenyl P2X7 antagonist Inflammatory and pain models ~10 nM
Key Observations:
  • Structural Diversity: A438079’s 2,3-dichlorophenyl group enhances hydrophobic interactions with the P2X7 receptor compared to A740003’s quinoline or BBG’s sulfonated aromatic system .
  • Species Cross-Reactivity : Unlike KN-62 (human-specific) and BBG (rat-specific), A438079 shows reduced species-dependent efficacy, making it suitable for cross-species studies .
  • Off-Target Effects : BBG inhibits P2X4 receptors and sodium channels, while A438079 exhibits higher selectivity for P2X7 .

Functional and Mechanistic Differences

  • A438079 vs. A740003 :
    • A438079 reduces liver fibrosis in mice, while A740003 is effective in colitis models, suggesting tissue-specific efficacy despite shared P2X7 targeting .
    • A438079’s tetrazole-pyridine scaffold may favor allosteric modulation, as evidenced by cryo-EM structures showing binding at the P2X7 receptor’s allosteric site .
  • A438079 vs. BBG :
    • BBG’s larger molecular weight and charge limit blood-brain barrier penetration, whereas A438079’s smaller size enables broader tissue distribution .

Clinical and Preclinical Relevance

  • AZ11645373 : Demonstrates superior oral bioavailability in rodent models compared to A438079, highlighting trade-offs between potency and pharmacokinetics .

Biological Activity

The compound 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine (CAS Number: 908227-91-8) is a tetrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H9Cl2N5C_{13}H_{9}Cl_{2}N_{5}, with a molecular weight of 306.15 g/mol. The structure consists of a pyridine ring substituted with a tetrazole moiety, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC₁₃H₉Cl₂N₅
Molecular Weight306.15 g/mol
CAS Number908227-91-8

Biological Activity Overview

Research indicates that This compound exhibits multitarget biological activity. Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), the following activities have been predicted:

  • Analgesic Activity : Probability of presence (Pa) = 0.795
  • Inhibition of Phospholipase D : Pa = 0.788
  • Nicotine Receptor Antagonism : Pa = 0.747 for alpha-6-beta-3-beta-4-alpha-5 and Pa = 0.742 for alpha-2-beta-2 .

Synthesis

The synthesis of this compound has been reported with a yield of approximately 87%. The process involves the reaction of pyridine derivatives with tetrazole precursors under optimized conditions, which ensures high efficiency and purity .

Antimicrobial Activity

A study evaluated the antimicrobial properties of tetrazole derivatives, including those similar to This compound . Results indicated significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating potential as antibacterial agents .

Antioxidant Activity

In addition to antimicrobial effects, tetrazole derivatives have shown promising antioxidant properties in DPPH and hydroxyl radical scavenging assays. This suggests that compounds like This compound may be beneficial in reducing oxidative stress .

Computational Studies

Molecular docking simulations have been employed to predict interactions between the compound and biological targets. These studies support experimental findings by illustrating how structural features influence binding affinities and biological activity .

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